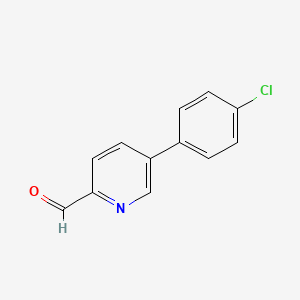

5-(4-Chlorophenyl)pyridine-2-carbaldehyde

Description

Significance of Pyridine-2-carbaldehyde Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring is a nitrogen-bearing heterocycle that is a cornerstone of medicinal chemistry, appearing in thousands of drug candidates. rsc.org Its derivatives are noted for a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.netdntb.gov.ua The pyridine scaffold's ability to form hydrogen bonds and its inherent polarity often enhance the solubility and bioavailability of pharmaceutical compounds. researchgate.net

Specifically, the pyridine-2-carbaldehyde structure, where an aldehyde group is located at the C2 position adjacent to the ring nitrogen, is a valuable precursor in organic synthesis. wikipedia.org The aldehyde functional group is highly reactive and readily undergoes nucleophilic attack, particularly by amines, to form Schiff bases. wikipedia.org These resulting iminopyridine structures are robust bidentate ligands, capable of forming stable complexes with various metals, which is of significant interest in coordination chemistry and catalysis. wikipedia.org

Furthermore, derivatives of pyridine-2-carbaldehyde are prominent in the development of therapeutic agents. For instance, condensation with thiosemicarbazide (B42300) yields pyridine-2-carboxaldehyde thiosemicarbazones. This class of compounds has been extensively investigated for its potent biological activities, including the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, making them valuable leads in anticancer research. nih.govgoogle.comrsc.org The versatility of the pyridine-2-carbaldehyde scaffold thus makes it a privileged structure in the design of novel bioactive molecules and functional materials. rsc.org

Role of Halogen Substitution in Modulating Aromatic System Properties

The introduction of a halogen atom, such as chlorine, onto an aromatic ring profoundly alters the ring's electronic properties and reactivity. This modification is a common strategy in medicinal chemistry to fine-tune the characteristics of a molecule. The chlorine atom in the 4-chlorophenyl group of the target compound exerts two primary electronic effects: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

The inductive effect, caused by the high electronegativity of chlorine, decreases the electron density of the aromatic ring. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the ring through resonance. While this resonance effect is weaker than the inductive pull for halogens, it still plays a role in directing incoming electrophiles, primarily to the ortho and para positions.

Beyond modulating reactivity, halogen substitution is crucial for its influence on intermolecular interactions. The presence of a chlorine atom can facilitate halogen bonding, a noncovalent interaction between the electrophilic region on the halogen and a nucleophilic site on another molecule. This interaction is increasingly recognized for its importance in crystal engineering and the rational design of ligands that bind to biological targets like proteins and DNA.

Overview of Research Trajectories for Aryl-Substituted Pyridine Derivatives

The synthesis and functionalization of aryl-substituted pyridine derivatives is a dynamic area of chemical research, driven by their wide-ranging applications. researchgate.net These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Research efforts are broadly focused on creating novel synthetic methodologies and exploring the structure-activity relationships (SAR) of new derivatives.

Synthetic chemists continuously seek more efficient, selective, and sustainable methods to construct the aryl-pyridine bond and introduce further functionalization. Modern approaches often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which allow for the precise connection of aryl and pyridyl fragments. There is also significant interest in C-H activation methods, which offer a more atom-economical route to these structures.

In medicinal chemistry, aryl-substituted pyridines are explored for a vast spectrum of therapeutic targets. nih.govresearchgate.net The aryl group provides a large surface for van der Waals interactions and can be substituted to optimize binding affinity, selectivity, and pharmacokinetic properties. Research has led to the discovery of aryl-pyridine derivatives with potent activities, including as enzyme inhibitors, receptor modulators, and antimicrobial or anticancer agents. nih.govnih.gov For example, 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and shown to possess promising antiviral, insecticidal, and fungicidal properties. nih.gov

Physicochemical Data

While detailed experimental data for 5-(4-Chlorophenyl)pyridine-2-carbaldehyde is not widely available in the literature, its basic physicochemical properties can be calculated. For context, these properties are compared with the known experimental data of its isomer, 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde. sigmaaldrich.com

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClNO |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)C=O)Cl |

| InChI Key | QZGOCBSPQAIREU-UHFFFAOYSA-N |

| Property | This compound (Target Compound) | 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde (Isomer) sigmaaldrich.com |

|---|---|---|

| CAS Number | Not available | 61704-30-1 |

| Molecular Formula | C12H8ClNO | C12H8ClNO |

| Molecular Weight | 217.65 g/mol (Calculated) | 217.65 g/mol |

| Appearance | Not available | Solid |

| Melting Point | Not available | 93-97 °C |

Structure

3D Structure

Properties

CAS No. |

61704-29-8 |

|---|---|

Molecular Formula |

C12H8ClNO |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H |

InChI Key |

QYNOGPUOQOCDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Chlorophenyl Pyridine 2 Carbaldehyde and Analogues

Precursor-Based Synthesis Routes

These strategies focus on building the 5-arylpyridine-2-carbaldehyde skeleton from simpler building blocks.

Strategies Involving Substituted Pyridines with Formylation Reactions

The direct introduction of a formyl (-CHO) group onto a pre-existing 5-(4-chlorophenyl)pyridine ring is a direct, though challenging, approach. The electron-deficient nature of the pyridine (B92270) ring makes it resistant to classical electrophilic formylation reactions like the Vilsmeier-Haack reaction, which is typically effective for electron-rich aromatic and heterocyclic compounds. researchgate.net However, modern synthetic methods have been developed to overcome this limitation.

One strategy involves activating the pyridine ring to facilitate formylation. This can be achieved through the formation of intermediate species that increase the ring's reactivity. For instance, a one-pot, multistep strategy for the meta-selective C–H formylation of pyridines proceeds via streptocyanine intermediates. acs.org This process involves aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to yield nicotinaldehyde derivatives under mild conditions. acs.org Another innovative approach uses an acid-triggered switch involving oxazino pyridine intermediates to enable regioselective formylation at the meta- or para-positions of the pyridine ring, expanding the toolbox for pyridine functionalization. chinesechemsoc.orgchinesechemsoc.org

Key Research Findings on Pyridine Formylation:

Vilsmeier-Haack Reaction: While challenging for simple pyridines, it can be applied to activated pyridine derivatives or related heterocycles like pyrazoles to introduce a carbaldehyde group. researchgate.net

Intermediate-Based Methods: The use of streptocyanine or oxazino pyridine intermediates allows for the formylation of electron-deficient pyridines under tunable and mild conditions. acs.orgchinesechemsoc.org These methods offer operational simplicity and are suitable for late-stage functionalization in complex molecules. chinesechemsoc.org

Utilization of Organometallic Reagents in C-C Coupling with Halopyridines

A highly versatile and widely used approach for constructing the C-C bond between the pyridine and chlorophenyl rings involves organometallic cross-coupling reactions. This methodology typically involves the reaction of a halopyridine derivative with an organometallic reagent of the chlorophenyl group, or vice-versa, catalyzed by a transition metal, most commonly palladium.

The Suzuki-Miyaura coupling is a prominent example, where a boronic acid or ester is coupled with a halide. To synthesize 5-(4-Chlorophenyl)pyridine-2-carbaldehyde, two primary disconnections are possible:

Route A: Coupling of 5-halopyridine-2-carbaldehyde (or a protected acetal (B89532) version) with (4-chlorophenyl)boronic acid.

Route B: Coupling of 2-halo-5-(4-chlorophenyl)pyridine with a formylating agent or a synthetic equivalent.

These palladium-mediated reactions are favored for their high functional group tolerance and generally good yields. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving high efficiency.

| Coupling Partners | Catalyst/Conditions | Product | Research Focus |

| 5-Bromopyridine-2-carbaldehyde + (4-Chlorophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | This compound | Standard Suzuki coupling for forming the aryl-pyridine bond. |

| 2-Chloro-5-(4-chlorophenyl)pyridine + Organometallic formyl equivalent | Palladium catalyst | This compound | Introduction of the aldehyde group via cross-coupling. |

One-Pot Multicomponent Reactions Incorporating Pyridine and Aldehyde Building Blocks

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules in a single step. rsc.orgnih.gov For the synthesis of substituted pyridines like the target compound, MCRs can combine several simple precursors, such as an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source, to build the pyridine ring. ymerdigital.com

A general approach involves the condensation of a 1,3-dicarbonyl compound, an aromatic aldehyde (like 4-chlorobenzaldehyde), malononitrile, and an alcohol in the presence of a base. rsc.orgresearchgate.net This strategy allows for the formation of multiple new bonds in a highly chemo- and regioselective manner to generate a highly functionalized pyridine core. rsc.orgresearchgate.net While these methods may not directly yield the 2-carbaldehyde, they produce substituted pyridines that can be further modified to introduce the desired functional group. The Hantzsch pyridine synthesis is a classic example, though modern variations offer milder conditions and broader substrate scope. ymerdigital.com

Targeted Functional Group Interconversions for Aldehyde Generation

These methods start with a pyridine ring already substituted with the 4-chlorophenyl group at the 5-position and focus on converting another functional group at the 2-position into an aldehyde.

Oxidation of Corresponding Alcohols or Methyl Groups

The oxidation of a methyl group or a primary alcohol at the C-2 position of the pyridine ring is a common and effective strategy for synthesizing pyridine-2-carbaldehydes.

Oxidation of 2-Methylpyridines: The direct oxidation of a 2-methyl group to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classical reagent for the oxidation of methyl groups adjacent to a heterocyclic ring. nih.gov This reaction often requires heating in a suitable solvent. Another approach is the Kornblum-type oxidation, which can be performed under acid-free and aerobic conditions, offering a more environmentally friendly alternative. osti.gov For instance, a microwave-assisted Kornblum-type oxidation using iodine has been reported for the chemoselective preparation of various pyridyl carbaldehydes from their corresponding methylpyridines. osti.gov

| Precursor | Reagent/Method | Conditions | Key Feature |

| 2-Methyl-5-(4-chlorophenyl)pyridine | Selenium Dioxide (SeO₂) | Heating in dioxane/water | Classic method for oxidizing activated methyl groups. nih.gov |

| 2-Methyl-5-(4-chlorophenyl)pyridine | Iodine (I₂) / DMSO | Microwave irradiation | Kornblum-type oxidation under acid-free, aerobic conditions. osti.gov |

| (5-(4-Chlorophenyl)pyridin-2-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room temp. | Standard, reliable oxidation of primary alcohols to aldehydes. youtube.com |

| (5-(4-Chlorophenyl)pyridin-2-yl)methanol | Dess-Martin Periodinane (DMP) | Dichloromethane, Room temp. | Mild conditions, suitable for sensitive substrates. |

Ozonolysis of Vinyl-Substituted Pyridines

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds. wikipedia.org To synthesize this compound via this route, one would start with 5-(4-chlorophenyl)-2-vinylpyridine. The reaction involves bubbling ozone through a solution of the vinylpyridine, typically at low temperatures (-78 °C), followed by a workup step. acs.org

The choice of workup conditions is critical to the final product. A reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine) is necessary to obtain the aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid. Studies have shown that ozonolysis of vinylpyridines in methanol, followed by decomposition of the resulting intermediates with aqueous sodium sulfite, can produce pyridinecarboxaldehydes in good yields. acs.org Pyridine itself has also been shown to act as an organocatalyst in reductive ozonolysis, directly generating aldehydes and ketones without the need for a separate reducing agent and avoiding the formation of hazardous peroxide intermediates. unl.eduorganic-chemistry.org

Vilsmeier-Haack Formylation Strategies for Pyridine Carboxaldehydes

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org While pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution, the Vilsmeier-Haack reaction can be effectively applied, often with modifications, to introduce a formyl group onto the pyridine ring. chemistrysteps.com The reaction typically utilizes a Vilsmeier reagent, which is a chloromethyliminium salt generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com

The mechanism of the Vilsmeier-Haack reaction on pyridines involves the electrophilic attack of the Vilsmeier reagent on the pyridine ring. The regioselectivity of this formylation is influenced by the electronic properties of the substituents already present on the pyridine ring. youtube.com For substituted pyridines, the position of formylation is directed by the activating or deactivating nature of the existing groups.

Recent studies have explored modified Vilsmeier-Haack conditions to improve yields and regioselectivity for the synthesis of pyridine carboxaldehydes. These modifications can include altering the ratio of DMF to POCl₃, changing the reaction temperature, or using alternative solvents. thieme-connect.de For instance, a modified Vilsmeier-Haack strategy has been successfully developed to construct β-pyridine-fused porphyrins, demonstrating the adaptability of this reaction. thieme-connect.de

Below is a table summarizing the Vilsmeier-Haack formylation of various substituted pyridines, highlighting the reaction conditions and resulting yields.

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1 | 2-Acetamido-5,10,15,20-tetraphenylporphyrin | DMF/POCl₃ (1:3) | 1,2-Dichloroethane | 80 | 2-Chloro-3-formylpyrido[2,3-b]porphyrin | Moderate | thieme-connect.de |

| 2 | 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | Vilsmeier Reagent | - | - | Highly substituted pyridin-2(1H)-ones | - | acs.org |

| 3 | Spiroimidazolidinones | PBr₃/DMF | - | - | Substituted Pyridines | Satisfactory | researchgate.net |

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogues of this compound is of significant interest due to the importance of enantiomerically pure compounds in pharmacology.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries have been instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. researchgate.net In the context of pyridine derivatives, chiral auxiliaries can be temporarily incorporated into the molecule to direct the addition of a substituent to a specific face of the pyridine ring, thereby creating a chiral center. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. Evans' chiral auxiliaries, for example, have been widely used in a variety of asymmetric transformations. researchgate.net

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net For the functionalization of pyridines, chiral pyridine-oxazoline ligands have emerged as a promising class of catalysts. researchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the approach of a reactant to the pyridine substrate. This has been successfully applied in various asymmetric reactions. researchgate.net The design and synthesis of new pyridine-derived chiral ligands continue to be an active area of research to expand the scope of asymmetric catalysis in pyridine chemistry. acs.orgrsc.org

Biocatalytic Routes for Enantiomeric Excess

Biocatalysis has gained prominence as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. rsc.org For the preparation of chiral pyridine derivatives, enzymatic kinetic resolution is a commonly employed strategy. wikipedia.org This process involves the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted and thus enantiomerically enriched. wikipedia.org Lipases are a class of enzymes that have been successfully used for the kinetic resolution of chiral pyridyl alcohols through enantioselective acetylation. researchgate.netacs.org

Chemoenzymatic routes, which combine chemical synthesis with biocatalytic steps, provide a versatile approach to access enantiomerically pure pyridine derivatives. nih.govresearchgate.net For example, a chemical synthesis can be used to generate a racemic mixture of a pyridine intermediate, which is then resolved using an enzyme to obtain the desired enantiomer with high enantiomeric excess. nih.gov This strategy has been applied to the synthesis of enantiomerically pure pyridyl amino acids. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. rasayanjournal.co.inmdpi.com For the synthesis of this compound and its analogues, several green approaches are being explored.

One key strategy is the use of multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. nih.gov Sustainable four-component annulation methods have been developed for the synthesis of tetraarylpyridines under solvent-free conditions. acs.org

Microwave-assisted synthesis has also emerged as a green alternative to conventional heating methods. acs.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govrsc.org This technique has been successfully applied in one-pot, four-component reactions to generate novel pyridines in high yields and with short reaction times. acs.orgnih.gov

The development of synthetic routes that utilize renewable starting materials, non-toxic solvents, and catalytic reagents is another important aspect of green chemistry in pyridine synthesis. mdpi.com Researchers are actively exploring de novo synthesis strategies for substituted pyridines that are more sustainable than classical methods. illinois.edu The regioselective functionalization of pyridine derivatives using green chemical principles is also an area of focus.

Reactivity and Derivatization Chemistry of 5 4 Chlorophenyl Pyridine 2 Carbaldehyde

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions

The aldehyde group at the C-2 position of the pyridine (B92270) ring is a primary site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electronic properties of the heterocyclic system.

Formation of Imines (Schiff Bases) and Hydrazones

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product.

Similarly, reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. These reactions are fundamental in the derivatization of aldehydes and are widely used for both synthesis and characterization purposes. The formation of hydrazones from hydrazides and aldehydes is a well-established synthetic route.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Typically in a suitable solvent like ethanol |

| Substituted Hydrazines | Substituted Hydrazone | Similar to hydrazine, conditions may vary |

Aldol (B89426) and Knoevenagel Condensations

The aldehyde functionality of 5-(4-chlorophenyl)pyridine-2-carbaldehyde can participate in aldol and Knoevenagel condensation reactions, which are powerful methods for carbon-carbon bond formation.

In the Aldol condensation , the aldehyde can act as the electrophilic partner, reacting with an enolate generated from a ketone or another aldehyde. This reaction, which can be catalyzed by either acid or base, initially forms a β-hydroxy carbonyl compound (an aldol adduct). Subsequent dehydration, often promoted by heat, leads to the formation of an α,β-unsaturated carbonyl compound. For a crossed aldol reaction involving this compound, the choice of reaction partner and conditions is crucial to prevent self-condensation of the other carbonyl compound.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile), typically in the presence of a weak base such as pyridine or piperidine. echemi.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. echemi.comwikipedia.orgsigmaaldrich.com Studies on pyridinecarbaldehydes have shown that they readily undergo Knoevenagel condensation with active methylene compounds, often with high yields and E-selectivity, sometimes even without a catalyst in a water-ethanol mixture. wikipedia.orgbas.bg

| Condensation Type | Reactant Type | Typical Product |

| Aldol Condensation | Enolate of a ketone or aldehyde | α,β-Unsaturated carbonyl compound (after dehydration) |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | α,β-Unsaturated derivative |

Oxidative and Reductive Transformations of the Carbaldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the aldehyde to the corresponding carboxylic acid, 5-(4-chlorophenyl)picolinic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium-based reagents, and milder oxidants like silver oxide (Ag₂O). The choice of oxidant and reaction conditions is important to avoid over-oxidation or side reactions on the pyridine or chlorophenyl rings. For instance, manganese-based catalysts in the presence of a terminal oxidant like H₂O₂ have been used for the oxidation of pyridine derivatives.

Reduction of the carbaldehyde to the corresponding primary alcohol, (5-(4-chlorophenyl)pyridin-2-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although with less functional group tolerance.

| Transformation | Product | Common Reagents |

| Oxidation | 5-(4-Chlorophenyl)picolinic acid | KMnO₄, CrO₃, Ag₂O, H₂O₂ with catalyst |

| Reduction | (5-(4-Chlorophenyl)pyridin-2-yl)methanol | NaBH₄, LiAlH₄ |

Pyridine Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character significantly influences its susceptibility to aromatic substitution reactions.

Functionalization at Unsubstituted Positions

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the deactivating effect of the nitrogen atom. quimicaorganica.orgyoutube.com When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C-3 and C-5 positions, which are meta to the nitrogen atom. quimicaorganica.orgpearson.com In this compound, the C-5 position is already substituted. The aldehyde group at C-2 is a deactivating group, further hindering electrophilic attack. Therefore, electrophilic substitution would be expected to occur, if at all, at the C-3 or possibly the C-4 position, though with great difficulty.

Nucleophilic Aromatic Substitution (SNAr) is more facile on the electron-deficient pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). echemi.comstackexchange.compearson.comyoutube.com The presence of an electron-withdrawing group, such as the aldehyde at C-2, further activates the ring towards nucleophilic attack. A good leaving group at an activated position would be readily displaced by a nucleophile. In the parent molecule, there are no leaving groups on the pyridine ring. However, if a derivative were prepared with a leaving group (e.g., a halogen) at the C-4 or C-6 position, it would be susceptible to nucleophilic displacement. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. echemi.comstackexchange.compearson.com

Chlorophenyl Moiety Reactivity: Cross-Coupling Reactions

The C-Cl bond on the phenyl ring of this compound is a key site for modification through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Coupling for Further Arylation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. The chlorophenyl group of the title compound can be functionalized by coupling with various aryl or heteroaryl boronic acids or their esters. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling. libretexts.orgrsc.org

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) with water. mdpi.comnih.gov The aldehyde group at the 2-position of the pyridine ring is generally tolerant of these reaction conditions. This reaction allows for the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. nih.govtcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 nih.gov |

| Substituted Aryl Chloride | Arylboronic acid | Pd(dba)₂ / PCy₃ | K₃PO₄ | Dioxane | High rsc.org |

Note: This table presents data from analogous reactions on similar substrates to illustrate typical conditions and outcomes.

Buchwald-Hartwig Amination for Amine Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction enables the coupling of aryl halides with a wide array of primary and secondary amines. organic-chemistry.org The chlorophenyl moiety of this compound can serve as the electrophilic partner, reacting with various amines to produce novel diaryl amines or N-aryl heterocycles. nih.gov

The success of this transformation hinges on the selection of the appropriate catalyst system, which typically consists of a palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos, RuPhos), along with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgacsgcipr.org The reaction allows for the introduction of diverse amine-containing functional groups, which are crucial pharmacophores in many biologically active molecules. wikipedia.orgresearchgate.net

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Amine Type | Coupling Partner | Catalyst/Ligand | Base | General Outcome |

|---|---|---|---|---|

| Primary Amines | Aryl Iodides/Triflates | Pd₂(dba)₃ / BINAP | NaOtBu | Efficient Coupling wikipedia.org |

| Secondary Amines | Aryl Chlorides | Pd(OAc)₂ / RuPhos | LHMDS | High Yields libretexts.org |

| Heterocyclic Amines (e.g., Carbazole) | Aryl Bromides | Pd₂(dba)₃ / XPhos | K₂CO₃ | Good to High Yields nih.gov |

Note: This table summarizes general conditions and catalyst choices for the Buchwald-Hartwig amination based on literature for related substrates.

Multi-Component Reactions (MCRs) Involving this compound as a Core Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. bohrium.com The aldehyde functionality of this compound makes it an excellent electrophilic component for various MCRs, enabling the rapid construction of complex molecular architectures. researchgate.netacsgcipr.org

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyridine)

The synthesis of fused nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals. The pyrazolo[1,5-a]pyridine (B1195680) scaffold, for example, is found in compounds with anti-cancer and anti-inflammatory activities. nih.gov this compound can be employed as a key starting material in MCRs to build such fused systems.

One synthetic strategy involves the reaction of a pyridine-2-carbaldehyde derivative with an aminopyrazole and an active methylene compound. distantreader.orgresearchgate.net In a typical sequence, the aldehyde undergoes a Knoevenagel condensation, followed by an intramolecular cyclization and aromatization to yield the desired fused heterocyclic product. The specific pathway and final structure depend on the other components used in the reaction. These MCRs provide a direct and efficient route to libraries of complex, drug-like molecules. organic-chemistry.org

Formation of Polycyclic Systems

Beyond fused bicyclic systems, this compound can participate in MCRs that generate more extensive polycyclic frameworks. For instance, it can serve as the aldehyde component in reactions that construct an additional carbocyclic or heterocyclic ring onto the existing pyridine scaffold.

A well-known example is the Hantzsch pyridine synthesis or related MCRs, which combine an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. acsgcipr.org By reacting this compound with an enamine and a 1,3-dicarbonyl compound, it is possible to construct complex polycyclic structures in a single step. researchgate.netmdpi.com Such strategies are highly convergent and allow for the rapid assembly of molecules with significant structural complexity from simple precursors.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig couplings is crucial for optimizing reaction conditions and extending their scope.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorophenyl moiety, forming a Pd(II) complex. This step is typically the rate-determining step for less reactive aryl chlorides.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The mechanism of the Buchwald-Hartwig amination follows a similar catalytic cycle: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl chloride, forming an arylpalladium(II) halide complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated amine product and regenerating the Pd(0) catalyst.

Coordination Chemistry and Ligand Design Principles of 5 4 Chlorophenyl Pyridine 2 Carbaldehyde

Metal Complexation via Pyridine (B92270) Nitrogen and Aldehyde Oxygen

The presence of both a pyridine nitrogen atom and an aldehyde oxygen atom allows 5-(4-Chlorophenyl)pyridine-2-carbaldehyde to act as a versatile ligand in coordination chemistry. The lone pair of electrons on the sp²-hybridized pyridine nitrogen and the lone pairs on the aldehyde oxygen are potential donor sites for metal ions.

This compound can coordinate to a metal center in either a monodentate or a bidentate fashion.

Monodentate Coordination: In this mode, the ligand binds to a metal ion through only one of its donor atoms. Typically, the pyridine nitrogen is the preferred coordination site due to its stronger Lewis basicity compared to the aldehyde oxygen. This type of coordination is analogous to that of simple pyridine ligands. derpharmachemica.com

Bidentate Coordination: The ligand can also act as a chelating agent, binding to a single metal center through both the pyridine nitrogen and the aldehyde oxygen. This results in the formation of a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature for pyridine-2-carbaldehyde and its derivatives. fiveable.me The stability of the resulting metal complex is enhanced by the chelate effect.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

| Monodentate | Pyridine Nitrogen | Metal-ligand single bond |

| Bidentate | Pyridine Nitrogen and Aldehyde Oxygen | Five-membered chelate ring |

The coordination of this compound to a transition metal ion influences the electronic properties of the resulting complex. The ligand creates an electrostatic field, known as the ligand field, which causes the splitting of the metal's d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand. nih.gov

Pyridine-containing ligands are generally considered to be of intermediate strength in the spectrochemical series. nih.gov The electronic properties of this compound as a ligand are expected to be modulated by the 4-chlorophenyl substituent. The chlorine atom is an electron-withdrawing group, which can reduce the electron density on the pyridine ring. This, in turn, may affect the σ-donating and π-accepting properties of the ligand, thereby influencing the ligand field strength and the electronic spectra of its metal complexes. scirp.org

Schiff Base Derivatives as Chelating Ligands

The aldehyde functional group in this compound serves as a convenient handle for the synthesis of more complex, multidentate ligands through condensation reactions with primary amines to form Schiff bases (imines). jocpr.comacs.org These Schiff base derivatives are highly valuable in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net

By reacting this compound with amines containing additional donor groups, it is possible to design tridentate and polydentate ligands. For instance, condensation with an amino alcohol or a diamine can yield ligands with N,N,O or N,N,N donor sets. These multidentate ligands can form highly stable metal complexes due to the chelate and macrocyclic effects. The synthesis of such ligands is a common strategy in the development of new catalysts and materials.

| Reactant for Condensation | Resulting Ligand Type | Potential Donor Atoms |

| Primary Amine | Bidentate Schiff Base | N, N |

| Amino Alcohol | Tridentate Schiff Base | N, N, O |

| Diamine | Tridentate or Tetradentate Schiff Base | N, N, N or N, N, N, N |

The coordination of Schiff base derivatives of this compound to metal ions can lead to the formation of complexes with specific stereochemistries. The geometry of the resulting complex is determined by the coordination number of the metal ion and the denticity and steric bulk of the ligand. For example, a tridentate Schiff base ligand coordinating to a metal ion like copper(II) or nickel(II) can result in square planar or octahedral geometries, depending on the coordination of other ligands. The rigidity of the pyridine and phenyl rings, combined with the flexibility of the imine linkage, can lead to the formation of specific isomers.

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic applications for metal complexes of this compound have not been extensively reported, complexes of similar pyridine-2-carbaldehyde and its Schiff base derivatives have shown significant catalytic activity in various organic transformations. jocpr.com

For example, copper(II) complexes of Schiff bases derived from pyridine-2-carbaldehyde have been used as catalysts for oxidation and condensation reactions. jocpr.com The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and to activate substrates through coordination. The electronic and steric properties of the ligand, which are influenced by substituents like the 4-chlorophenyl group, can be fine-tuned to optimize the catalytic performance of the metal complex. It is plausible that metal complexes of this compound and its derivatives could find applications in areas such as oxidation catalysis, C-C coupling reactions, and polymerization.

Transition Metal-Catalyzed Organic Transformations

There is no specific information available in the surveyed scientific literature regarding the use of this compound or its derivatives as ligands in transition metal-catalyzed organic transformations. While pyridine-based ligands are widely used in catalysis, the specific catalytic applications of this compound have not been reported.

Enantioselective Catalysis with Chiral Ligands

The synthesis of chiral ligands from this compound for use in enantioselective catalysis has not been documented in available research. The development of chiral catalysts often involves the reaction of a carbaldehyde, such as this one, with chiral amines to form Schiff bases or further reduced derivatives. However, no studies have been published detailing such applications for this specific compound.

Supramolecular Assembly through Coordination and Non-Covalent Interactions

A detailed analysis of the supramolecular assembly of this compound is not possible as its crystal structure has not been reported. Such an analysis depends on experimental data from techniques like X-ray crystallography.

Hydrogen Bonding Networks in Crystalline Structures

Without a determined crystal structure, the specific hydrogen bonding networks formed by this compound in the solid state remain unknown. One could anticipate potential C-H···O or C-H···N interactions, but the actual motifs and dimensionality of such networks cannot be described.

Pi-Stacking Interactions in Solid State Architectures

Similarly, the nature of any π-stacking interactions involving the pyridine and chlorophenyl rings of this compound is uncharacterized. The geometry and significance of such interactions in its solid-state architecture have not been experimentally determined.

Computational and Theoretical Investigations of 5 4 Chlorophenyl Pyridine 2 Carbaldehyde

Spectroscopic Property Prediction

UV-Vis Absorption and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. For 5-(4-Chlorophenyl)pyridine-2-carbaldehyde, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet and visible light. mdpi.com

The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. These transitions are associated with the conjugated π-system of the pyridine (B92270) and chlorophenyl rings. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group, to an antibonding π* orbital.

The solvent environment can significantly influence the absorption maxima (λmax). In polar solvents, a bathochromic (red) shift is often observed for π → π* transitions, while a hypsochromic (blue) shift is typical for n → π* transitions. researchgate.net TD-DFT calculations, incorporating solvent effects through models like the Polarizable Continuum Model (PCM), can accurately predict these solvatochromic shifts. researchgate.net

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Orbitals | Expected Intensity |

|---|---|---|---|

| π → π* | 250-350 | HOMO to LUMO/LUMO+1 | Strong |

Note: The specific wavelengths and intensities would require explicit TD-DFT calculations.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and flexibility of this compound are determined by the rotation around the single bonds connecting the aromatic rings and the carbaldehyde group. Conformational analysis helps to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them.

Two primary rotational degrees of freedom are of interest:

The rotation around the C-C bond connecting the pyridine and chlorophenyl rings.

The rotation around the C-C bond connecting the pyridine ring and the carbaldehyde group.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. nih.govresearchgate.netchemrxiv.org The lowest energy points on this surface correspond to the stable conformers. For similar aromatic aldehydes, planar or near-planar conformations are often the most stable due to extended π-conjugation. rsc.orgresearchgate.net However, steric hindrance between hydrogen atoms on adjacent rings can lead to a slightly twisted global minimum conformation. nih.govmdpi.comresearchgate.net

The rotational barriers, or the energy required to rotate from one stable conformer to another, can also be calculated. These barriers provide information about the molecule's rigidity and the likelihood of different conformers coexisting at room temperature. nih.govresearchgate.netchemrxiv.org For pyridinecarbaldehydes, the barrier to rotation of the formyl group has been studied, and the preferred conformers have been identified using computational and experimental techniques. rsc.org

Table 2: Estimated Rotational Barriers for this compound

| Rotational Bond | Estimated Barrier Height (kcal/mol) | Method of Estimation |

|---|---|---|

| Pyridine-Chlorophenyl | 2-5 | Comparison with similar biaryl systems |

Note: These are estimated values and would need to be confirmed by specific calculations for this molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, theoretical calculations can be used to study various reactions, such as nucleophilic additions to the carbonyl group, which is a characteristic reaction of aldehydes.

By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational studies can also help to understand the role of catalysts and the effect of different solvents on the reaction mechanism.

For example, the mechanism of a Knoevenagel condensation involving a substituted pyridine-2-carbaldehyde could be investigated. researchgate.net This would involve modeling the initial nucleophilic attack on the carbonyl carbon, the subsequent dehydration step, and the identification of all intermediates and transition states. The calculated energies would provide a detailed picture of the reaction's feasibility and kinetics.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. ymerdigital.comnih.govrsc.org These materials have applications in technologies such as optical communications and data storage. This compound possesses structural features that suggest it may have interesting NLO properties. The pyridine ring can act as an electron-withdrawing group, while the chlorophenyl ring can be considered an electron-donating or weakly withdrawing group, creating a donor-π-acceptor (D-π-A) type structure.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov These parameters quantify the molecule's response to an applied electric field. A large first hyperpolarizability (β) is indicative of a strong second-order NLO response.

DFT calculations can be employed to compute these properties. nih.govtandfonline.comresearchgate.net The results of such calculations can guide the synthesis of new molecules with enhanced NLO activity. For similar D-π-A systems, it has been shown that the nature and position of the donor and acceptor groups significantly influence the magnitude of the NLO response. researchgate.netresearchgate.net The calculated values for this compound would be compared to those of known NLO materials like urea (B33335) to assess its potential. researchgate.net

Table 3: Computationally Predicted NLO Properties of a Representative D-π-A Molecule

| Property | Symbol | Typical Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2-10 D |

| Average Polarizability | α | 100-300 |

| First Hyperpolarizability | β | 103 - 105 |

Note: These are representative values for a molecule with potential NLO properties and would require specific calculations for this compound.

Advanced Research Applications of 5 4 Chlorophenyl Pyridine 2 Carbaldehyde in Materials Science and Synthetic Chemistry

Precursor in Advanced Organic Synthesis

The aldehyde functional group on the pyridine (B92270) ring is a key feature that makes 5-(4-chlorophenyl)pyridine-2-carbaldehyde a valuable precursor in organic synthesis. This group readily participates in a variety of chemical reactions, most notably condensation reactions with nucleophiles, to form new carbon-nitrogen and carbon-carbon bonds. This reactivity is fundamental to its role in constructing more complex molecular architectures.

Construction of Complex Heterocyclic Frameworks

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and aldehydes are critical starting materials for these processes. This compound serves as an electrophilic partner in condensation reactions with various dinucleophiles to construct a wide range of heterocyclic systems. The general mechanism involves the initial formation of a Schiff base (imine), followed by an intramolecular cyclization reaction.

While specific examples utilizing this compound are not extensively documented in publicly available research, the reactivity of analogous compounds provides a clear blueprint for its potential applications. For instance, structurally similar aldehydes like 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) and 5-(4-chlorophenyl)thiophene-2-carbaldehyde (B1350412) have been successfully used to synthesize complex heterocycles such as pyrazolines and isoxazoles. nih.gov These reactions typically proceed by first reacting the aldehyde with a substituted acetophenone (B1666503) to form a chalcone, which then undergoes cyclization with hydrazine (B178648) or hydroxylamine. This established reactivity strongly suggests that this compound could be employed in similar synthetic strategies to yield novel pyridine-containing heterocycles.

Table 1: Examples of Heterocycle Synthesis from Analogous Aldehydes

| Starting Aldehyde | Reagents | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)furan-2-carbaldehyde | 1) 4-Methoxyacetophenone, 2) Hydrazine hydrate | Pyrazoline | nih.gov |

| 5-(4-chlorophenyl)thiophene-2-carbaldehyde | 1) 4-Methoxyacetophenone, 2) Hydroxylamine hydrochloride | Isoxazole | nih.gov |

| Pyridine-4-carbaldehyde | 2-Aminophenol | Benzoxazole (via Schiff Base) | researchgate.net |

Synthesis of Macrocyclic and Linear Systems

Macrocycles are large ring structures that are of significant interest in fields such as host-guest chemistry and pharmaceuticals. The synthesis of these molecules often relies on reactions that can form large rings efficiently, such as imine condensation. The reaction of a dialdehyde (B1249045) with a diamine, for example, can lead to the formation of [2+2] or [3+3] macrocyclic products.

Given its monofunctional nature, this compound would primarily act as a "capping" agent or be incorporated into a larger building block that contains another reactive site. For instance, it could be reacted with a diamine to form a linear system with terminal pyridine units. To form a macrocycle, it would need to react with a molecule possessing at least three reactive groups, or be used in a multi-step synthesis where other functionalities are introduced. The principles of diversity-oriented synthesis often employ versatile building blocks in multi-component reactions to generate libraries of complex molecules, including macrocycles. cam.ac.uk

Building Block for Fluorescent Probes and Dyes

The extended π-conjugated system of this compound makes it an attractive scaffold for the development of fluorescent materials. The aldehyde group is particularly useful as it can be used to "lock" the conformation of a dye through cyclization or condensation reactions, often leading to enhanced fluorescence properties such as a larger Stokes shift and increased quantum yield.

The aldehyde can react with amine-containing compounds to form a Schiff base, which can be a key linkage in a fluorescent probe. This imine bond can be part of the conjugated system of the fluorophore. Furthermore, the electronic properties of the pyridine and chlorophenyl rings can be tuned to modulate the absorption and emission wavelengths of the resulting dye. Research on analogous structures, such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has shown that this type of aldehyde is an effective building block for creating aggregation-induced emission (AIE) probes for applications like bioimaging. ossila.com These probes are designed so that their fluorescence is "turned on" upon reacting with a specific analyte or when they aggregate, making them highly sensitive sensors. ossila.comnih.gov

Applications in Material Science

In materials science, this compound can be used as a monomer or a functionalizing agent to create materials with specific optical, electronic, or structural properties.

Development of Functional Polymers and Copolymers

The aldehyde group allows this compound to be incorporated into polymers through condensation polymerization. e3s-conferences.org Reaction with di- or poly-functional amines or other nucleophilic monomers can lead to the formation of functional polymers like polyimines (also known as poly-Schiff bases). These polymers are known for their thermal stability and potential applications in electronics and chemosensors.

The pyridine and chlorophenyl groups appended to the polymer backbone would impart specific properties. The pyridine unit can be used for metal coordination to create coordination polymers or metallo-supramolecular polymers, which can have interesting catalytic or magnetic properties. acs.org The chlorophenyl group can enhance the thermal stability and influence the solubility and morphology of the resulting polymer. Direct arylation polycondensation is another modern technique used to create donor-acceptor conjugated polymers, where pyridine-containing units can be valuable components. rsc.org

Table 2: Potential Polymerization Reactions

| Monomer A | Monomer B | Polymer Type | Potential Property |

|---|---|---|---|

| This compound | 1,4-Phenylenediamine (or other diamine) | Polyimine (Poly-Schiff Base) | Thermal stability, chemosensing |

| A difunctional derivative of the title compound | Metal Salt (e.g., Co(II), Ni(II)) | Coordination Polymer | Catalysis, magnetic properties |

Future Research Directions and Emerging Paradigms for 5 4 Chlorophenyl Pyridine 2 Carbaldehyde

Exploration of Novel Catalytic Transformations

The aldehyde functional group and the substituted pyridine (B92270) ring of 5-(4-Chlorophenyl)pyridine-2-carbaldehyde present a fertile ground for the exploration of novel catalytic transformations. Future research is anticipated to move beyond traditional reactions and explore sophisticated catalytic systems that offer enhanced efficiency, selectivity, and the ability to construct complex molecular architectures.

One promising direction is the use of this compound in asymmetric catalysis, where the pyridine nitrogen can act as a directing group or a ligand component to achieve high enantioselectivity. Transition-metal catalysis, particularly with earth-abundant metals like copper and nickel, is an area of active investigation. For instance, nickel-catalyzed cross-coupling reactions, which can be driven electrochemically, offer a sustainable pathway for creating new carbon-carbon bonds at the pyridine core. acs.org Similarly, copper complexes involving pyridine-2-carbaldehyde derivatives have shown significant catalytic ability in the synthesis of various organic molecules. rsc.org The development of heterogeneous nanocatalysts incorporating this moiety could lead to highly efficient and recyclable catalytic systems for a range of chemical transformations. rsc.org

Integration into Flow Chemistry and Automation Platforms

The synthesis and derivatization of this compound are well-suited for integration into modern flow chemistry and automation platforms. researchgate.net These technologies offer significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater efficiency, which are crucial for pharmaceutical and fine chemical production. nih.gov

Future research will likely focus on developing continuous-flow processes for the multi-step synthesis of derivatives of this compound. researchgate.net This involves the integration of multiple reaction and purification steps into a seamless, automated sequence. beilstein-journals.org Such platforms can facilitate high-throughput screening of reaction conditions and rapid library synthesis of novel compounds for drug discovery. nih.gov The use of heterogeneous catalysts packed in flow reactors is particularly advantageous, as it simplifies product purification and catalyst recycling. beilstein-journals.org The development of automated systems, potentially guided by machine learning algorithms, will be instrumental in optimizing complex reaction sequences and accelerating the discovery of new molecules based on this scaffold. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Routes

There is a growing demand for the development of sustainable and environmentally benign methods for the synthesis of heterocyclic compounds. nih.gov Traditional methods for pyridine synthesis can involve harsh conditions and generate significant waste. beilstein-journals.org Future research on this compound will prioritize the development of greener synthetic alternatives.

Key areas of focus include the use of water as a solvent, avoiding the use of precious metal catalysts, and employing energy-efficient reaction conditions. nih.gov Base-promoted amination of halogenated pyridines in water represents a significant step towards more environmentally friendly processes. nih.gov Another sustainable approach is the use of electrochemistry, which utilizes electricity as a clean reagent to drive chemical reactions, minimizing waste and avoiding harsh oxidants or reductants. acs.org The development of biocatalytic routes, employing enzymes to perform specific transformations with high selectivity under mild conditions, also holds considerable promise for the sustainable production of this compound and its derivatives.

Advanced Computational Design of Derivatives with Tailored Properties

Advanced computational methods are set to play a pivotal role in designing derivatives of this compound with specific, tailored properties. Techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations can provide deep insights into molecular structure, reactivity, and biological activity, thereby guiding synthetic efforts. mdpi.comnih.gov

Researchers have successfully used molecular docking to design novel compounds based on similar scaffolds, such as 5-(4-chlorophenyl)furan, to target specific biological pathways, like tubulin polymerization in cancer cells. nih.govnih.gov By applying these computational tools to the this compound scaffold, scientists can rationally design new molecules with enhanced potency and selectivity for various therapeutic targets. nih.gov Quantum chemical calculations can be employed to understand the electronic structure and predict the reactivity of novel derivatives, aiding in the design of more efficient synthetic routes. mdpi.comnih.gov This in-silico approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.

Supramolecular Architectures with Enhanced Functionality

The pyridine and chlorophenyl groups in this compound make it an excellent building block for the construction of complex supramolecular architectures. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding allows for the self-assembly of well-defined, functional superstructures. mdpi.com

Future research will explore the use of this compound and its derivatives as ligands for creating coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The interplay of metal coordination and non-covalent interactions, such as hydrogen bonding and π–π stacking, can be harnessed to control the dimensionality and topology of the resulting architectures. researchgate.net By modifying the substituents on the pyridine or phenyl rings, it is possible to fine-tune the properties of these supramolecular assemblies, leading to materials with enhanced functionality and novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.